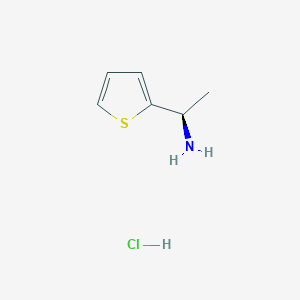
4-フルオロ-3-メチルフェニルトリフルオロメタンスルホネート
説明
4-Fluoro-3-methylphenyl trifluoromethanesulphonate is a useful research compound. Its molecular formula is C8H6F4O3S and its molecular weight is 258.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3-methylphenyl trifluoromethanesulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methylphenyl trifluoromethanesulphonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
4-フルオロ-3-メチルフェニルトリフラート: は、有機合成において、特に求核置換反応で求電子剤として作用する汎用性の高い試薬です。 フッ素化アルキル基を有機分子に導入する能力は、化学構造を改変して物理的および化学的特性を変更するために貴重です .
製薬研究
製薬研究では、この化合物は、薬物分子にトリフルオロメチル基を導入するために使用されます。 この修飾は、代謝安定性、膜透過性、バイオアベイラビリティなど、薬物の薬物動態に大きく影響を与える可能性があります .
材料科学
この化合物のトリフルオロメチル基は、熱安定性と耐化学性の向上など、独自の特性を持つ新素材の開発において、材料科学で関心を集めています。 これは、これらの強化された特性を必要とするポリマーやコーティングの合成に使用されます .
触媒
4-フルオロ-3-メチルフェニルトリフラート: は、フッ素化やトリフルオロメチル化を含む様々な化学反応において、触媒または触媒前駆体として機能します。 これらのプロセスは、特定のフッ素含有官能基を持つ化合物を生成するために不可欠です .
分析化学
分析化学では、この化合物は、複雑な混合物中の特定の分析物の検出と定量を向上させるための誘導体化剤として使用されます。 その強力な電子求引性トリフルオロメチル基は、ガスクロマトグラフィーにおける電子捕獲検出器(ECD)の応答を強化します .
クロマトグラフィー
この化合物は、クロマトグラフィーにおいても固定相修飾剤として使用されます。 そのフッ素化された基は、非フッ素化された化合物と比較して分析物と異なる相互作用を示し、クロマトグラフィー技術においてより良い分離と分解能を実現するために活用できます .
農薬開発
農薬業界では、農薬や除草剤へのフッ素化された基の導入は、効力を向上させ、環境への影響を軽減した製品につながる可能性があります4-フルオロ-3-メチルフェニルトリフラートは、このようなフッ素化農薬の合成に使用されます .
陽電子放出断層撮影(PET)イメージング
最後に、この化合物は、PETイメージング剤の合成に適用されています。 トリフルオロメチル基は、PETスキャンを使用して体内で追跡される分子を標識するために使用でき、医学的診断に貴重な情報を提供します .
生化学分析
Biochemical Properties
4-Fluoro-3-methylphenyl trifluoromethanesulphonate plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a sulfonating agent, facilitating the transfer of the trifluoromethanesulfonyl group to target molecules. This interaction can modify the activity of enzymes and proteins, leading to changes in their function and stability .
Cellular Effects
The effects of 4-Fluoro-3-methylphenyl trifluoromethanesulphonate on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the phosphorylation state of proteins, thereby modulating signal transduction pathways. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 4-Fluoro-3-methylphenyl trifluoromethanesulphonate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . The compound’s ability to transfer the trifluoromethanesulfonyl group to target molecules can result in changes in gene expression and protein function. This modification can either enhance or inhibit the activity of enzymes, depending on the nature of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3-methylphenyl trifluoromethanesulphonate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under ambient conditions but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-methylphenyl trifluoromethanesulphonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-Fluoro-3-methylphenyl trifluoromethanesulphonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s involvement in metabolic pathways can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 4-Fluoro-3-methylphenyl trifluoromethanesulphonate within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
4-Fluoro-3-methylphenyl trifluoromethanesulphonate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with specific biomolecules and exert its effects in a targeted manner .
特性
IUPAC Name |
(4-fluoro-3-methylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O3S/c1-5-4-6(2-3-7(5)9)15-16(13,14)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZKQOZJMUOESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate](/img/structure/B1450503.png)
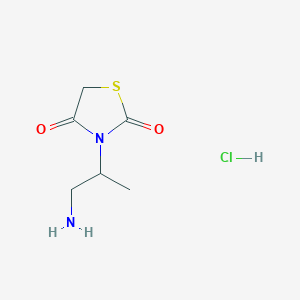
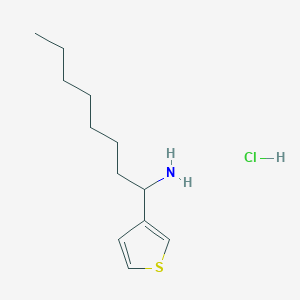
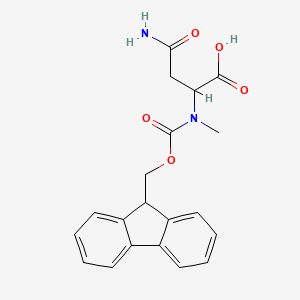
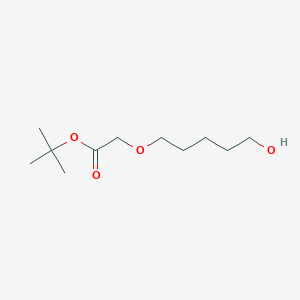
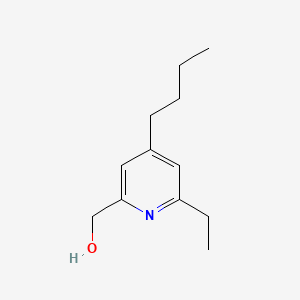
![3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450512.png)
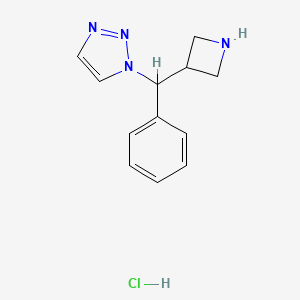

![3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1450518.png)

![2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1450523.png)
![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)
